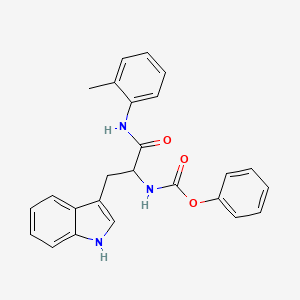![molecular formula C22H24N4O7S2 B11536128 N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11536128.png)
N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(4-硝基苯基)亚甲基]-1,2-双(丙基磺酰基)吲哚嗪-3-碳酰肼是一种复杂的有机化合物,以其独特的结构特征和在各个科学领域的潜在应用而闻名。该化合物以含有硝基苯基,亚甲基桥和吲哚嗪核心为特征,吲哚嗪核心被丙基磺酰基和碳酰肼基取代。 它的分子式为C({22})H({24})N({4})O({7})S({2}), 分子量约为520.58 g/mol {_svg_1}.
准备方法
合成路线和反应条件
N'-[(E)-(4-硝基苯基)亚甲基]-1,2-双(丙基磺酰基)吲哚嗪-3-碳酰肼的合成通常涉及多步过程:
吲哚嗪核心的形成: 吲哚嗪核心可以通过涉及吡啶衍生物和适当炔烃在碱性条件下的环化反应合成。
丙基磺酰基的引入: 然后用丙基磺酰基氯在碱(如三乙胺)存在下进行磺酰化反应,使吲哚嗪核心被丙基磺酰基功能化。
碳酰肼基的连接: 通过吲哚嗪衍生物和水合肼之间的缩合反应引入碳酰肼基。
席夫碱的形成: 最后,通过在酸性或碱性条件下使碳酰肼衍生物与4-硝基苯甲醛反应,形成席夫碱,完成该化合物的合成。
工业生产方法
虽然这种特定化合物的详细工业生产方法没有得到很好的记录,但总体方法将涉及扩大实验室合成程序。这将包括优化反应条件,例如温度,压力和溶剂选择,以确保高产率和纯度。可以采用连续流动化学和自动化合成平台来提高效率和重现性。
化学反应分析
反应类型
氧化: 硝基苯基可以发生氧化反应,可能形成硝基衍生物。
还原: 硝基可以在催化剂或硼氢化钠存在下使用氢气作为还原剂被还原为氨基。
常用试剂和条件
氧化: 高锰酸钾(KMnO(4)),三氧化铬(CrO(_3))。
还原: 氢气(H(_2))与钯碳(Pd/C),硼氢化钠(NaBH(_4))。
取代: 在碱(如氢氧化钠(NaOH))存在下,亲核试剂,如胺,硫醇或醇。
主要产物
氧化: 硝基衍生物。
还原: 氨基衍生物。
取代: 取决于所用亲核试剂,各种取代的吲哚嗪衍生物。
科学研究应用
化学
在化学领域,N'-[(E)-(4-硝基苯基)亚甲基]-1,2-双(丙基磺酰基)吲哚嗪-3-碳酰肼被用作合成更复杂分子的构建块。
生物学
该化合物可用于生物学研究,以研究其与各种生物分子的相互作用。它形成席夫碱的能力使其成为研究酶抑制和蛋白质-配体相互作用的候选者。
医学
在药物化学中,该化合物的衍生物可能表现出药理活性,例如抗菌,抗癌或抗炎特性。目前正在进行研究以探索其作为治疗剂的潜力。
工业
在工业部门,该化合物可用于开发具有特定性能的新材料,例如增强的热稳定性或独特的电子特性。
作用机制
N'-[(E)-(4-硝基苯基)亚甲基]-1,2-双(丙基磺酰基)吲哚嗪-3-碳酰肼的作用机制涉及其与各种分子靶标相互作用的能力。硝基苯基可以参与电子转移反应,而吲哚嗪核心可以与芳香体系进行π-π堆积相互作用。磺酰基和碳酰肼基可以与生物大分子形成氢键,影响其活性。
相似化合物的比较
类似的化合物
- N'-[(E)-(4-乙氧基苯基)亚甲基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼 {_svg_2}
- N'-[(E)-(4-二乙氨基)苯基)亚甲基]-4,5-二氢-1H-苯并[g]吲唑-3-碳酰肼
独特性
N'-[(E)-(4-硝基苯基)亚甲基]-1,2-双(丙基磺酰基)吲哚嗪-3-碳酰肼以其硝基苯基与吲哚嗪核心相结合,并具有丙基磺酰基和碳酰肼官能团而著称。这种独特的结构赋予了独特的化学反应性和潜在的生物活性,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C22H24N4O7S2 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
N-[(E)-(4-nitrophenyl)methylideneamino]-1,2-bis(propylsulfonyl)indolizine-3-carboxamide |
InChI |
InChI=1S/C22H24N4O7S2/c1-3-13-34(30,31)20-18-7-5-6-12-25(18)19(21(20)35(32,33)14-4-2)22(27)24-23-15-16-8-10-17(11-9-16)26(28)29/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,27)/b23-15+ |
InChI 键 |
BERUFKKUDVBCQA-HZHRSRAPSA-N |
手性 SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536046.png)

![N,N'-propane-1,2-diylbis[4-(phenylcarbonyl)benzamide]](/img/structure/B11536052.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11536058.png)
![N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B11536065.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11536071.png)
![Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11536076.png)
![3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)

![2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536102.png)
![N-tert-Butyl-2-oxo-2-[N'-(2-phenoxy-acetyl)-hydrazino]-acetamide](/img/structure/B11536103.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11536114.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536139.png)
